molecular formula C14H22N4OS B5595638 N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

Cat. No. B5595638
M. Wt: 294.42 g/mol
InChI Key: BQFOUCVOROBSFL-NWDGAFQWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate steps, including the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. These processes often explore different substituents to optimize biological activity as opioid kappa agonists. For example, the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions at the carbon adjacent to the amide nitrogen, have been explored to discover potent compounds with significant analgesic effects in models (Barlow et al., 1991; Costello et al., 1991).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in characterizing the precise structure of chemical compounds. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been determined, revealing intermolecular hydrogen bonds that influence its stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound may include interactions with phosgene to produce novel pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in forming new chemical structures (Yale & Spitzmiller, 1977).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with biological macromolecules like proteins or DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is crucial for handling and disposing of the compound safely .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve the compound’s properties, or further studies to better understand the compound .

properties

IUPAC Name

N-[(3S,4R)-1-(2-methylsulfanylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-9(2)11-7-18(8-12(11)16-10(3)19)13-5-6-15-14(17-13)20-4/h5-6,9,11-12H,7-8H2,1-4H3,(H,16,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFOUCVOROBSFL-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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